4-Hydroxy-7-benzyloxycoumarin

Vue d'ensemble

Description

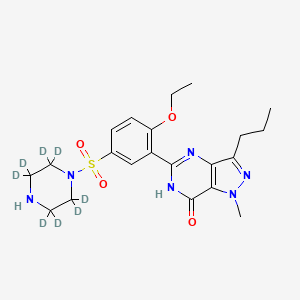

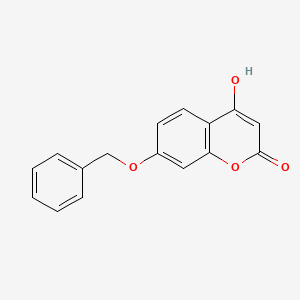

4-Hydroxy-7-benzyloxycoumarin is a biochemical used for proteomics research . It has a molecular weight of 268.26 and a molecular formula of C16H12O4 . It is a solid substance that is soluble in DMSO .

Synthesis Analysis

The synthesis of 4-Hydroxy-7-benzyloxycoumarin and its derivatives involves several steps. For instance, 4-Hydroxycoumarin derivatives underwent rearrangement reactions . Both 4- and 7-hydroxycoumarins were treated with activated aziridines, which produced a series of ring-opened products . Another study discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-7-benzyloxycoumarin is represented by the formula C16H12O4 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.Chemical Reactions Analysis

The chemical reactions of 4-Hydroxy-7-benzyloxycoumarin involve advanced oxidative processes (AOP) with HO˙ radical in aqueous and lipidic environments . These reactions are fundamental radical reactions of phenolic compounds .Physical And Chemical Properties Analysis

4-Hydroxy-7-benzyloxycoumarin is a solid substance that is soluble in DMSO . It has a melting point of 272-275°C (lit.) (dec.) . It should be stored at 4° C .Applications De Recherche Scientifique

Antioxidant Activity

Coumarins, including 4-Hydroxy-7-benzyloxycoumarin, are known for their broad spectrum of physiological effects . They have excellent charge and electron transport properties due to their specific structure . The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . They have been tested for peroxide scavenging and ferric-reducing antioxidant power .

Pharmaceutical Applications

Many coumarin derivatives have good biological activity and application value in fluorescent probes . For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .

Anticancer Properties

Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . It can also reverse resistance to some anticancer drugs . 4-Methyl-7-oxy-glucoside coumarin can effectively inhibit the proliferation of breast cancer cells .

Antibacterial Properties

7-Hydroxymethyl carbamate is being studied as a new antibacterial drug . Coumarin-based compounds could be excellent candidates for novel medicinal molecules .

Fluorescent Probes

Coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives . It has important application value in fluorescent probes, dyes, and optical materials .

Industrial Production

Based on the Pechmann coumarin synthesis method, a more effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives under different conditions has been developed . This provides a reference for future industrialized production of coumarins .

Safety and Hazards

Orientations Futures

Given the increasing number of drug-resistant strains, the synthesis of new antibacterial compounds like 4-Hydroxy-7-benzyloxycoumarin is critical for treating infectious diseases . Future research could focus on optimizing the synthesis process and exploring its potential applications in medicine and proteomics research .

Mécanisme D'action

Target of Action

4-Hydroxy-7-benzyloxycoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins, including 4-Hydroxy-7-benzyloxycoumarin, are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They are also involved in the biosynthesis in plants and metabolic pathways .

Pharmacokinetics

Coumarins are known to have diverse biological and therapeutic properties .

Result of Action

Coumarins are known to potentially treat various ailments, including cancer, metabolic, and degenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-7-benzyloxycoumarin. For instance, coumarins exhibit fascinating fluorescence behavior upon excitation with UV light . Therefore, the presence and intensity of UV light in the environment could potentially influence the action of 4-Hydroxy-7-benzyloxycoumarin.

Propriétés

IUPAC Name |

4-hydroxy-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPXRFMTZRSQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716122 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-7-benzyloxycoumarin | |

CAS RN |

30992-66-6 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)